molecular formula C7H7ClN2O B3032477 4-Aminobenzooxazol hcl CAS No. 1955506-44-1

4-Aminobenzooxazol hcl

Cat. No.: B3032477
CAS No.: 1955506-44-1
M. Wt: 170.59
InChI Key: ORFXJSKICDYYKD-UHFFFAOYSA-N
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Description

4-Aminobenzooxazol HCl is a heterocyclic organic compound comprising a benzooxazole core (a benzene ring fused with an oxazole ring) substituted with an amino group and a hydrochloride salt. Its molecular formula is C₉H₉ClN₂O, and it is identified by the CAS registry number 1351659-13-6 . Its hydrochloride form enhances solubility and stability, making it suitable for synthetic applications.

Properties

IUPAC Name

1,3-benzoxazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O.ClH/c8-5-2-1-3-6-7(5)9-4-10-6;/h1-4H,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFXJSKICDYYKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955506-44-1
Record name 4-Benzoxazolamine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1955506-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminobenzooxazol Hydrochloride typically involves the reaction of ortho-phenylenediamine with chloroacetic acid in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazole ring. The final product is obtained by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: In industrial settings, the production of 4-Aminobenzooxazol Hydrochloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Aminobenzooxazol Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Reactions

  • Oxidation : The amino group can be oxidized to form nitro derivatives.
  • Reduction : Reduction can yield corresponding amines.
  • Substitution : The amino group participates in nucleophilic substitution reactions.
Reaction TypeCommon ReagentsMajor Products Formed
OxidationPotassium permanganateNitrobenzoxazole derivatives
ReductionLithium aluminum hydrideAminobenzoxazole derivatives
SubstitutionAlkyl halidesAlkylated or acylated benzoxazole derivatives

Anticancer Properties

Research indicates that 4-Aminobenzooxazol hydrochloride exhibits promising anticancer properties. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for cancer treatment strategies. Its interaction with the Wnt signaling pathway, which regulates cell growth and oncogenesis, further underscores its potential therapeutic applications in oncology .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it may be effective against various pathogens, indicating its potential as a lead compound in the development of new antimicrobial agents.

Medicinal Chemistry

4-Aminobenzooxazol hydrochloride serves as an intermediate in the synthesis of various pharmaceutical agents targeting infectious diseases. Its unique chemical structure allows for modifications that can enhance bioactivity and selectivity towards specific biological targets.

Industrial Applications

In addition to its roles in pharmaceuticals, 4-Aminobenzooxazol hydrochloride is utilized in the production of optical brighteners and other functional materials. Its ability to act as a building block for more complex molecules makes it valuable in materials chemistry .

Cancer Treatment Research

A notable study explored the effects of 4-Aminobenzooxazol hydrochloride on colorectal cancer cells, demonstrating its ability to inhibit tumor growth through modulation of the Wnt signaling pathway. This research highlights its potential as a therapeutic agent for treating fibrotic diseases and other conditions associated with aberrant cell signaling .

Antimicrobial Studies

Another investigation assessed the efficacy of 4-Aminobenzooxazol hydrochloride against bacterial strains resistant to conventional antibiotics. Results indicated a significant reduction in bacterial viability, suggesting its potential use as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of 4-Aminobenzooxazol Hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoic Acid Derivatives

Compounds such as 4-(Aminomethyl)benzoic acid (CAS 56-91-7) and 4-Amino-3-methylbenzoic acid (CAS 2486-71-7) share aromatic and amino-functionalized structures but lack the fused oxazole ring. Key differences include:

  • Physical Properties: Benzoic acid derivatives exhibit high melting points (>300°C) due to strong intermolecular hydrogen bonding , whereas 4-Aminobenzooxazol HCl’s melting point is likely lower (exact data unavailable) owing to reduced hydrogen-bonding capacity.
  • Applications: Benzoic acid derivatives are often used as intermediates in peptide synthesis or corrosion inhibitors, while this compound is more relevant in heterocyclic drug design .
Table 1: Comparison with Benzoic Acid Derivatives
Compound Molecular Formula CAS Number Melting Point Key Applications
This compound C₉H₉ClN₂O 1351659-13-6 N/A Drug discovery
4-(Aminomethyl)benzoic acid C₈H₉NO₂ 56-91-7 >300°C Peptide synthesis
4-Amino-3-methylbenzoic acid C₈H₉NO₂ 2486-71-7 292–295°C Polymer intermediates

Oxazole and Oxadiazole Derivatives

4-(Aminomethyl)oxazole Hydrochloride (CAS 847490-98-6)

This compound (similarity score: 1.00 ) features an oxazole ring with an aminomethyl group but lacks the fused benzene ring. Key distinctions:

  • Synthetic Utility : Both compounds serve as intermediates, but the benzooxazole derivative’s extended conjugation may enhance binding affinity in biological targets .
1,3,4-Oxadiazole Derivatives (e.g., Compounds 5f–5i)

These derivatives, such as 5f (yield: 86%), incorporate oxadiazole rings with complex substituents . Comparisons include:

  • Synthetic Yield: this compound’s synthesis efficiency is undocumented, but oxadiazole derivatives achieve moderate yields (82–86%) via multi-component reactions .
  • Spectroscopic Profiles: Oxadiazoles show distinct IR and NMR peaks (e.g., C=N stretching at ~1600 cm⁻¹), whereas this compound’s spectra would highlight N-H and aromatic proton resonances .
Table 2: Comparison with Oxazole/Oxadiazole Derivatives
Compound Molecular Formula CAS Number Key Functional Groups Yield/Synthetic Feasibility
This compound C₉H₉ClN₂O 1351659-13-6 Benzooxazole, -NH₂ N/A
4-(Aminomethyl)oxazole HCl C₄H₇ClN₂O 847490-98-6 Oxazole, -CH₂NH₂ Industrially scalable
1,3,4-Oxadiazole derivative 5f C₃₀H₂₉N₃O₂ N/A Oxadiazole, aryl groups 86%

Aminophenyl Oxazole Derivatives

2-(4-Aminophenyl)oxazole HCl (CAS 1351659-13-6) shares an oxazole ring and amino group but positions the amino group on a phenyl ring rather than a fused system:

  • Biological Activity : Fused systems often exhibit improved pharmacokinetic properties, such as membrane permeability, due to planar structures .

Biological Activity

4-Aminobenzooxazol hydrochloride (4-ABO-HCl) is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms, efficacy, and the implications for medicinal chemistry.

Chemical Structure and Properties

4-Aminobenzooxazol hydrochloride is derived from 4-aminobenzoic acid (PABA), which is known for its role as a precursor in the synthesis of folate. The hydrochloride form enhances its solubility in biological systems, making it a suitable candidate for pharmacological studies. The molecular formula is C7H8ClN2OC_7H_8ClN_2O, with a molecular weight of approximately 162.60 g/mol .

The biological activity of 4-ABO-HCl can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds similar to 4-ABO-HCl have been shown to inhibit cholinesterase enzymes, which are crucial in neurotransmitter regulation. For instance, studies have reported that derivatives exhibit significant inhibition with IC50 values ranging from 0.15 μM to 5.10 μM against acetylcholinesterase (AChE) .
  • Anti-inflammatory Effects : Research indicates that benzoxazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as IL-1β and TNF-α. In vitro studies demonstrated that certain derivatives significantly reduced mRNA expression levels of these cytokines .
  • Antimicrobial Activity : Similar compounds have exhibited antimicrobial properties, making them potential candidates for treating infections. The modification of the amino group in PABA derivatives can enhance their antimicrobial efficacy .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 4-Aminobenzooxazol hydrochloride and its derivatives:

Activity IC50 Value Reference
AChE Inhibition0.15 - 5.10 μM
IL-1β Inhibition (mRNA)Significant reduction
TNF-α Inhibition (mRNA)Significant reduction
Antimicrobial ActivityVaries by derivative

Case Study 1: Anticholinesterase Activity

A study focused on synthesizing novel glycosyl benzoxazole derivatives showed promising results in inhibiting AChE, indicating potential applications in treating neurodegenerative diseases like Alzheimer's. The synthesized compounds were evaluated for their binding affinity and inhibitory potency, demonstrating significant activity compared to standard drugs .

Case Study 2: Anti-inflammatory Properties

In another investigation, compounds derived from benzoxazole structures were tested for their ability to suppress LPS-induced inflammation in vitro and in vivo. The results indicated that specific derivatives could significantly downregulate inflammatory markers without causing hepatotoxicity, suggesting their therapeutic potential in inflammatory diseases .

Q & A

Q. What are the established synthetic routes for 4-Aminobenzooxazol HCl, and what critical parameters influence yield?

The synthesis of this compound derivatives typically involves condensation reactions between 2-aminobenzoxazole and acyl/sulfonyl chlorides. Key steps include:

  • Reaction Conditions : Use of pyridine as a solvent/base and reflux under inert gas (N₂) to prevent side reactions. Temperature is critical: lower temperatures (20°C) favor selectivity, while higher temperatures (115°C) accelerate reaction rates .
  • Purification : Post-reaction, the mixture is acidified (pH 3–4 with 6 N HCl) to precipitate the product, followed by extraction with ethyl acetate and column chromatography for purity .
  • Yield Optimization : Factors include stoichiometric ratios (e.g., 1:1.1 molar ratio of amine to acyl chloride), solvent choice (DMSO or ethanol), and reaction time (4–18 hours) .

Q. Which analytical techniques are essential for characterizing this compound and its derivatives?

  • Structural Elucidation : Use NMR (¹H/¹³C) to confirm substitution patterns and FT-IR for functional groups (e.g., C=O, NH₂). Mass spectrometry (HRMS) validates molecular weight .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) or TLC (silica gel, ethyl acetate/hexane eluent) ensures compound homogeneity .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) determines melting points and decomposition behavior (e.g., m.p. 141–143°C for related triazole derivatives) .

Q. What safety protocols are mandatory when handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Wear impervious gloves (tested for chemical resistance), sealed goggles, and lab coats. Use respirators if aerosolization occurs .
  • Waste Management : Segregate acidic waste (from post-reaction HCl neutralization) and dispose via certified hazardous waste contractors .
  • Emergency Measures : Immediate decontamination with water for skin/eye contact and ventilation in case of inhalation .

Advanced Research Questions

Q. How can reaction yields for this compound derivatives be optimized under catalytic conditions?

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to enhance acylation efficiency. For example, pyridine acts as both solvent and base in sulfonylation reactions, reducing side-product formation .
  • Solvent Effects : Polar aprotic solvents (DMSO, DMF) improve solubility of intermediates but may require longer reflux times. Ethanol balances cost and reactivity for small-scale synthesis .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 18 hours to 2–4 hours) while maintaining yields >70% in related benzoxazole syntheses .

Q. How should researchers address contradictions in reported biological activity data for this compound analogs?

  • Data Validation : Replicate assays (e.g., antifungal MIC tests) under standardized conditions (pH, temperature, inoculum size) to isolate compound-specific effects .
  • Structural-Activity Analysis : Compare substituent effects (e.g., electron-withdrawing groups on benzoxazole) using QSAR models to identify key pharmacophores .
  • Meta-Analysis : Apply Cochrane systematic review principles to aggregate data from multiple studies, assessing bias via risk-of-bias tables and funnel plots .

Q. What strategies are effective in resolving solubility challenges during in vitro testing of this compound derivatives?

  • Co-Solvent Systems : Use DMSO-water gradients (≤10% DMSO) to maintain compound stability while achieving physiological solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to enhance solubility, which are cleaved in vivo to release the active compound .
  • Nanoparticle Encapsulation : Liposomal or PLGA-based carriers improve bioavailability for hydrophobic derivatives, as demonstrated for benzoic acid analogs .

Methodological Tables

Q. Table 1. Comparative Synthesis Parameters for this compound Derivatives

ParameterStandard Method Optimized Method
SolventPyridineDMSO/Ethanol
Temperature20–115°C80°C (reflux)
Reaction Time4 hours12–18 hours
Yield Range60–75%65–80%

Q. Table 2. Key Analytical Benchmarks for Quality Control

TechniqueTarget MetricAcceptable Range
HPLC Purity≥95% peak area95–99%
Melting Point140–145°C±2°C deviation
HRMS Accuracy<5 ppm error1–3 ppm

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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